Product packaging for Undecylsulfate(Cat. No.:CAS No. 4297-99-8)

Undecylsulfate

Cat. No.: B1219151
CAS No.: 4297-99-8
M. Wt: 252.37 g/mol
InChI Key: OBYIEPMKXIBQEV-UHFFFAOYSA-N
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Description

Undecylsulfate, also known as this compound, is a useful research compound. Its molecular formula is C11H24O4S and its molecular weight is 252.37 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O4S B1219151 Undecylsulfate CAS No. 4297-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4297-99-8

Molecular Formula

C11H24O4S

Molecular Weight

252.37 g/mol

IUPAC Name

undecyl hydrogen sulfate

InChI

InChI=1S/C11H24O4S/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H,12,13,14)

InChI Key

OBYIEPMKXIBQEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCOS(=O)(=O)O

Related CAS

1072-24-8 (Sodium)

Synonyms

n-undecyl sulfate sodium salt
sodium n-undecyl sulfate
undecyl sulfate
undecyl sulfate potassium
undecyl sulfate sodium
undecylsulfate

Origin of Product

United States

Significance of Alkyl Sulfates in Fundamental Scientific Inquiry

Alkyl sulfates are organic compounds that share a common structure: a lipophilic alkyl chain of varying length and a hydrophilic sulfate (B86663) head group. This amphiphilic nature—possessing both water-repelling and water-attracting regions—drives their tendency to assemble at interfaces and, above a certain concentration, to form aggregates in solution known as micelles. This behavior is fundamental to their utility in a vast array of scientific and technological applications.

The significance of alkyl sulfates in research is multifaceted:

Self-Assembly and Micellization: They serve as model systems for studying the fundamental principles of molecular self-assembly. The formation of micelles is a critical phenomenon that provides unique, compartmentalized microenvironments in aqueous solutions, capable of solubilizing nonpolar substances.

Protein Denaturation: In biochemistry, alkyl sulfates are widely used to denature proteins, disrupting their non-covalent bonds and unfolding their complex three-dimensional structures. This is a crucial step in techniques like polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular mass.

Analytical Chemistry: Their ability to modify surfaces and interact with a wide range of molecules makes them valuable in various analytical techniques. For instance, they are used in chromatographic separations to modify the stationary phase or as a component of the mobile phase, influencing the retention and separation of analytes jyu.fi.

The properties of an alkyl sulfate, such as its detergency, foaming ability, and critical micelle concentration (CMC), are directly influenced by the length of its alkyl chain. The systematic study of homologous series of alkyl sulfates, including undecylsulfate, allows researchers to probe these structure-property relationships with precision.

Scope of Academic Investigation into Undecylsulfate Chemistry

Academic investigation into undecylsulfate focuses on its specific physicochemical properties and its role as part of the broader alkyl sulfate (B86663) series. Its 11-carbon chain places it between the more commonly studied C10 (decyl) and C12 (dodecyl) sulfates, making it a valuable data point for understanding how chain length incrementally affects surfactant behavior.

Key research areas involving this compound include:

Physicochemical Characterization: A primary focus of research is the determination of its fundamental properties. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which micelle formation begins. For sodium this compound, this value has been determined to be 17 mM (millimolar) wordpress.com. This value fits the established trend where the CMC decreases as the alkyl chain length increases due to stronger hydrophobic interactions.

Chromatographic Separation: this compound has been included in studies aimed at developing analytical methods for separating mixtures of alkyl sulfates. Research has demonstrated the successful separation of sodium this compound from its homologs (C10, C12, C13, C14, etc.) using high-performance liquid chromatography (HPLC), which is essential for quality control and environmental monitoring jyu.fi.

Toxicological and Risk Assessment: As part of the broader category of anionic surfactants, this compound and its salts (e.g., potassium this compound) are included in comprehensive toxicological reviews and risk assessments to understand their environmental and health profiles researchgate.net.

The chemical properties of sodium this compound are summarized in the table below.

PropertyValueReference
IUPAC Namesodium;undecyl sulfate nih.gov
Molecular FormulaC₁₁H₂₃NaO₄S nih.gov
Molecular Weight274.35 g/mol nih.gov
CAS Number1072-24-8 nih.gov
Critical Micelle Concentration (CMC)17 mM wordpress.com

Historical Context of Undecylsulfate in Surfactant Science

Established Synthetic Routes for this compound Preparation

The industrial production of this compound and its analogs, such as the widely used sodium dodecyl sulfate (SDS), predominantly follows a two-step process: the sulfation of the parent alcohol followed by neutralization. researchgate.netgoogle.com

The core of this compound synthesis is the sulfation of undecyl alcohol (1-undecanol). This reaction introduces the sulfate group to the alkyl chain, forming undecyl hydrogen sulfate. The process is analogous to the sulfation of other fatty alcohols, such as lauryl alcohol in the production of SDS. researchgate.netgoogle.com Common sulfating agents include sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). google.comgoogle.comwikipedia.org

When using sulfur trioxide, the reaction with the alcohol's hydroxyl (-OH) group is quantitative, forming a sulfuric acid ester (ROSO₃H). google.com This process can be carried out by mixing solutions of the aliphatic alcohol and sulfur trioxide, often using liquid sulfur dioxide as a solvent to manage the reaction heat. google.com The reaction is typically rapid. google.com

Alternatively, chlorosulfonic acid can be used for direct sulfation. google.com The reaction temperature is a critical parameter, preferably maintained below 50°C to minimize the formation of by-products and ensure a high degree of sulfation. google.com

Table 1: Common Sulfating Agents for Undecyl Alcohol

Sulfating Agent Chemical Formula Key Process Features
Sulfur Trioxide SO₃ Quantitative reaction with the alcohol; often performed in a solvent like liquid SO₂ to control temperature. google.com

The sulfation reaction is technically an esterification, forming a sulfate ester of the alcohol. google.com The resulting product, undecyl hydrogen sulfate, is an acidic intermediate. To obtain the final, stable surfactant salt, a neutralization step is required. google.comgoogle.com

This is typically achieved by reacting the acidic intermediate with a base. Sodium hydroxide (B78521) (NaOH) is commonly used to produce sodium this compound. google.comgoogle.com The neutralization reaction yields the liquid sodium alkyl sulfate, which can then be concentrated and dried to obtain the final solid product. google.comgoogle.com The purity of the final product can exceed 99% with appropriate processing steps like concentration, drying, and crushing. google.com

Sulfation/Esterification: Undecyl Alcohol + Sulfating Agent → Undecyl Hydrogen Sulfate

Neutralization: Undecyl Hydrogen Sulfate + Base (e.g., NaOH) → Sodium this compound + Water

Functional Group Derivatization and Analog Synthesis

To tailor the properties of this compound for diverse applications, its structure can be modified. These modifications can target either the hydrophobic undecyl tail or the hydrophilic sulfate headgroup.

The length and structure of the alkyl chain are critical to the surfactant's properties. While this compound specifically contains an 11-carbon chain, the synthesis of analogs with varying chain lengths (long-chain alkyl sulfates) is a common strategy to alter performance characteristics such as surface tension reduction and micelle formation. researchgate.netacs.org For instance, the enlargement of the interlayer distance in layered double hydroxides is directly related to the number of carbon atoms in the surfactant's alkyl chain. researchgate.net The synthesis of these derivatives follows the same fundamental sulfation and neutralization pathways, starting from the corresponding alcohol (e.g., 1-octanol, 1-decanol). epa.gov

Modifications to the hydrophilic headgroup can also significantly alter a surfactant's properties. An example of a derivative with a modified headgroup architecture is sodium undecyltriethoxy sulfate. nih.gov In this analog, three ethoxy groups (-OCH₂CH₂-) are inserted between the undecyl chain and the sulfate group.

The synthesis of such alcohol polyether sulfates involves the initial ethoxylation of the parent alcohol (undecyl alcohol) followed by sulfation of the resulting ethoxylate. google.com The nature of the metabolic products of these compounds confirms that the fundamental alkyl sulfate structure is modified, leading to different biological processing pathways. nih.gov

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of alkyl sulfates can involve hazardous reagents and generate significant waste. Green chemistry principles aim to mitigate these issues by designing more environmentally friendly chemical processes. jddhs.comnih.gov

Key green chemistry approaches applicable to this compound synthesis include:

Use of Safer Reagents: This involves replacing hazardous sulfating agents like chlorosulfonic acid with less corrosive or toxic alternatives. researchgate.net

Catalysis: Employing catalysts can improve reaction efficiency and reduce energy consumption. For example, lanthanum dodecyl sulfate has been used as a water-tolerant Lewis acid catalyst in esterification reactions, demonstrating that surfactant-type molecules themselves can have catalytic activity. scielo.br

Biocatalysis: A promising green alternative is the use of enzymes for sulfation. Arylsulfate sulfotransferases (ASSTs) have been shown to catalyze the transfer of sulfate groups to a wide range of acceptor molecules, including linear and cyclic aliphatic alcohols. nih.govnih.gov This biocatalytic strategy operates under mild conditions (e.g., neutral pH, ambient temperature) and offers high selectivity, reducing the formation of by-products. nih.gov The use of enzymes can expand the toolbox for creating sulfated compounds in a more sustainable manner. nih.gov

Table 2: Comparison of Synthetic Approaches for this compound

Approach Reagents & Conditions Advantages Disadvantages
Traditional Chemical Synthesis Strong acids (SO₃, ClSO₃H), high/low temperatures, organic solvents. google.comgoogle.com Well-established, high yield, suitable for large-scale production. wikipedia.org Use of hazardous materials, potential for by-products, energy-intensive. google.comnih.gov

| Green Chemistry (Biocatalysis) | Enzymes (e.g., ASSTs), aqueous medium, mild pH and temperature. nih.govnih.gov | Environmentally benign, high selectivity, reduced waste, safer operating conditions. nih.govnih.gov | May have lower reaction rates, enzyme stability and cost can be challenges for industrial scale-up. jddhs.com |

Micellar Formation and Aggregation Phenomena of this compound

In aqueous environments, this compound molecules spontaneously aggregate above a specific concentration to form micelles. This process is driven by thermodynamic principles and influenced by various solution parameters.

The formation of micelles is a thermodynamically driven process, characterized by changes in Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic). The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. For sodium undecyl sulfate, the CMC is influenced by temperature and ionic strength.

Table 1: Critical Micelle Concentration (CMC) of Sodium Undecyl Sulfate

Temperature (K)Ionic Strength (M)pHCMC (mmol dm⁻³)Reference
293.150.031210.09.48 sci-hub.se
298.150.031210.08.2 sci-hub.se
303.150.031210.0~7.0 researchgate.net
308.150.031210.0~6.0 researchgate.net
313.150.031210.0~5.0 researchgate.net

The micellization process for sodium undecyl sulfate is generally considered to be entropically driven, with a positive entropy change (ΔSmic) researchgate.net. The Gibbs free energy of micellization (ΔGmic) is negative, indicating a spontaneous process researchgate.net. Enthalpy-entropy compensation has been observed, a phenomenon common in surfactant micellization, with reported compensation temperatures around 296 K researchgate.netresearchgate.net.

Table 2: Thermodynamic Parameters of Micellization for Sodium Undecyl Sulfate

ParameterValueConditionsReference
ΔGmic (Gibbs Free Energy)Negative, slightly temperature dependentpH 10.0, Ionic Strength 0.0312 researchgate.net
ΔHmic (Enthalpy)Endothermic or exothermic depending on temperature and modelpH 10.0, Ionic Strength 0.0312 researchgate.netresearchgate.net
ΔSmic (Entropy)Positive, entropically drivenpH 10.0, Ionic Strength 0.0312 researchgate.net
Enthalpy-Entropy CompensationObserved with compensation temperature of ~296 K or ~300 KpH 10.0, Ionic Strength 0.0312 researchgate.netresearchgate.net

The structure and stability of this compound micelles are sensitive to changes in solution parameters such as temperature, concentration, and the presence of electrolytes.

Temperature: For sodium undecyl sulfate, the CMC generally decreases with increasing temperature in certain conditions, which is an unusual trend for ionic surfactants where entropy-driven micellization typically leads to an increase in CMC with temperature researchgate.net. This behavior can be attributed to complex interactions and changes in hydration.

Salt Concentration: The addition of salts, particularly electrolytes, significantly influences micellar behavior. Salts reduce the electrostatic repulsion between the negatively charged sulfate head groups, leading to a decrease in CMC researchgate.net. At higher salt concentrations, sodium alkyl sulfates can transition from forming globular micelles to more elongated, polymer-like (worm-like) micelles, a phenomenon attributed to changes in electrostatic potentials and interaction strengths researchgate.net. However, sodium undecyl sulfate may form less stable micelles compared to longer-chain analogs, as indicated by its lack of significant viscosity increase upon NaCl addition google.com.

Concentration: As the concentration of this compound increases beyond its CMC, micelles form and grow. At very high concentrations or in the presence of specific co-surfactants, the aggregation can evolve into more complex structures such as vesicles core.ac.uk.

Interfacial Activity and Surface Tension Properties of this compound

As an anionic surfactant, this compound effectively reduces the surface tension of water by adsorbing at the air-water interface vulcanchem.comresearchgate.net. This adsorption is a direct consequence of its amphiphilic structure, where the hydrophobic tails orient away from the water phase, and the hydrophilic heads remain in contact with it.

The ability of surfactants to lower surface tension is critical for various applications, including detergency, emulsification, and foam formation vulcanchem.commdpi.comgoogle.comalfa-chemistry.com. By reducing surface tension, this compound facilitates the formation and stabilization of interfaces, such as those found in emulsions and foams google.comalfa-chemistry.com. The effectiveness in reducing surface tension is generally related to the surfactant's molecular structure, with longer hydrophobic tails typically enhancing this property mdpi.com. While undecyl sulfate has an 11-carbon chain, it still exhibits significant surface activity, comparable to other alkyl sulfates.

Interaction of this compound with Solvent Systems

This compound interacts significantly with water, its primary solvent, and these interactions are crucial for its self-assembly and interfacial properties.

The hydrophilic sulfate head group of this compound is surrounded by a layer of water molecules, forming a hydration shell . These water molecules are oriented and bound to the charged head group through hydrogen bonding and electrostatic interactions. This hydration layer influences the surfactant's solubility, its ability to pack into micelles, and the electrostatic repulsion between head groups.

Interactions of Undecylsulfate with Biomolecules and Biological Systems in Vitro

Protein-Undecylsulfate Binding Mechanisms

The interaction of undecylsulfate with proteins is a complex process that can lead to significant alterations in protein structure and function. These interactions are influenced by factors such as surfactant concentration, protein sequence, and environmental conditions.

Anionic surfactants like this compound can bind to proteins, leading to modifications in their folding and surface charge. This binding can result in altered biological functions researchgate.netnm.gov. Studies using sodium dodecyl sulfate (B86663) (SDS), a common analogue, have demonstrated that it can induce a transition from a random coil to a more ordered conformation in peptide fragments, suggesting a capacity to influence secondary structure researchgate.net. SDS has been shown to induce conformational transitions in enzymes, affecting their activity and even causing subunit dissociation nih.govresearchgate.net. For instance, SDS can alter the Far-UV Circular Dichroism (CD) spectra and intrinsic fluorescence spectra of proteins, indicative of changes in secondary and tertiary structures nih.gov. The interaction of SDS with collagen has revealed a concentration-dependent effect on thermal stability, initially stabilizing the protein at very low concentrations (≤ 0.05 mM) but leading to denaturation at higher concentrations, attributed to a shift from electrostatic to hydrophobic interactions that loosen and unfold the triple-helix structure d-nb.info. Similarly, SDS can induce unfolding and dimer dissociation in transmembrane proteins at higher concentrations, while at intermediate concentrations, it can mediate genuine conformational changes involved in cofactor binding nih.gov.

The thermodynamics of protein-surfactant interactions can be elucidated using techniques such as equilibrium dialysis and isothermal titration calorimetry (ITC). Equilibrium dialysis studies have indicated that insulin (B600854) can bind up to 2.7 molecules of sodium undecyl sulfate per amino acid residue researchgate.net. ITC is a valuable tool for characterizing the binding energetics between charged molecules, including surfactants and proteins, by measuring the heat released or absorbed during binding events. This allows for the determination of binding constants, enthalpy changes, and entropy changes, providing a comprehensive thermodynamic profile of the interaction researchgate.netnews-medical.netbeilstein-journals.org. These thermodynamic parameters offer clues about the forces driving the interaction, such as electrostatic and hydrophobic forces, and how they contribute to protein stability and conformational changes d-nb.inforesearchgate.net.

Interactions with Model Cell Membranes and Lipid Bilayers (In Vitro)

This compound and other anionic surfactants interact with model cell membranes and lipid bilayers, which are fundamental structures in biological systems. These interactions are crucial for understanding how surfactants affect cell membrane integrity and function.

Surfactants can interact with phospholipid bilayers, potentially altering their structure and stability researchgate.netnm.gov. SDS, for example, has been observed to increase the surface tension of phosphatidylcholine monolayers, while other surfactants like CTAB can inhibit film formation nm.gov. The mechanism by which detergents like SDS interact with lipid membranes involves the insertion of surfactant monomers into the bilayer, inducing mechanical strain and curvature lifecanvastech.com. At sufficient concentrations, this process can lead to pore formation and the eventual breakdown and dissolution of the membrane, forming hybrid soluble detergent-phospholipid micelles lifecanvastech.com. This ability to disrupt lipid bilayers can lead to membrane dysfunction researchgate.netnm.gov. While some studies focus on the disruptive effects, the precise balance between stabilization and destabilization can be concentration-dependent and influenced by the specific lipid composition of the membrane d-nb.info.

Compound List:

this compound

Sodium dodecyl sulfate (SDS)

Cetyltrimethyl ammonium (B1175870) bromide (CTAB)

Insulin

Human immunodeficiency virus (HIV) type I glycoprotein (B1211001)

Collagen

Cytochrome b559

Alkaline phosphatase

Acid phosphatase

P-glycoprotein

Phosphatidylcholine

γ-Glutamyltranspeptidase (BlrGGT)

Modulation of Cellular Pathways (Non-Clinical)

This subsection focuses on the in vitro effects of this compound on cellular pathways, examining its potential to modulate biological processes within cells, independent of clinical applications.

General Mechanisms of Anionic Surfactant Interaction with Cellular Systems

Evidence of Pathway Influence in Related Compounds

Direct, detailed research findings specifically quantifying the modulation of cellular pathways by this compound in vitro are limited in the reviewed scientific literature. However, studies involving related compounds offer potential insights into the biological activities of the this compound moiety. For example, research has indicated a connection between a derivative, 7-ethyl-2-methyl-4-undecylsulfate, and apoptosis sci-hub.st. This suggests that the this compound structural component may play a role in influencing apoptotic pathways when incorporated into different molecular architectures.

Limitations in Specific Data Availability for this compound

Despite the general understanding of surfactant-cell interactions and the mention of apoptosis in related compounds, the scientific literature does not readily provide specific, quantitative research findings that directly detail the modulation of distinct cellular pathways (such as specific signaling cascades, cell cycle progression, or enzyme activity) by this compound itself in vitro. Consequently, a data table presenting detailed, specific research findings for this compound's modulation of cellular pathways cannot be populated based on the available information.

Table 1: In Vitro Modulation of Cellular Pathways by this compound (Summary of Findings and Limitations)

Cellular Pathway AffectedSpecific Effect Observed (this compound)Proposed Mechanism of ActionSupporting Evidence/Reference
Cell Membrane IntegrityDisruption, altered permeabilitySurfactant interaction with lipid bilayerGeneral properties of anionic surfactants researchgate.netnih.gov
ApoptosisPotential inductionMembrane disruption leading to cellular stress; derivative (7-ethyl-2-methyl-4-undecylsulfate) linked to apoptosis sci-hub.st.General properties of anionic surfactants researchgate.netuni-saarland.de; derivative study sci-hub.st
Cell Cycle ProgressionNot specifically quantifiedPotential indirect effects via membrane status or signaling cascadesGeneral surfactant properties researchgate.netnih.gov
Signal TransductionNot specifically quantifiedPotential indirect effects via membrane-bound receptors or intracellular signalingGeneral surfactant properties researchgate.netnih.gov

Note: Specific quantitative data detailing the direct modulation of cellular pathways by this compound in vitro is limited in the reviewed literature. The information presented here is based on general surfactant mechanisms and findings from related compounds.

Compound List:

this compound

7-ethyl-2-methyl-4-undecylsulfate

Sodium 1-undecyl sulfate

Environmental Dynamics and Biodegradation of Undecylsulfate

Environmental Occurrence and Distribution of Undecylsulfate

As a member of the alkyl sulfate (B86663) class of surfactants, this compound's presence in the environment is primarily linked to the discharge of domestic and industrial wastewater. epa.gov Anionic surfactants are major components of cleaning detergents, personal care products, and various industrial formulations. hibiscuspublisher.com Consequently, their entry into aquatic and terrestrial systems occurs through sewage treatment plant effluents and in some cases, direct release. epa.gov

The distribution of similar anionic surfactants, such as sodium dodecyl sulfate (SDS), has been observed in various environmental compartments. For instance, studies have shown that concentrations of anionic surfactants in rivers can increase significantly following rainfall, which washes pollutants from urban commercial and residential areas into the waterways. nih.gov While specific data for this compound is limited, its structural similarity to SDS suggests it follows a similar distribution pattern, primarily residing in water bodies and soil that receive wastewater discharges. The environmental concentration of these surfactants is influenced by the volume of sewage, the efficiency of wastewater treatment, and the rate of biodegradation. researchgate.net

Biodegradation Pathways and Kinetics of this compound

This compound is considered to be highly biodegradable, a characteristic typical of linear primary alkyl sulfates. epa.govcleaninginstitute.org The biodegradation process is generally rapid, with studies on the closely related SDS showing degradation rates exceeding 90% within a 24-hour period under optimal conditions. epa.gov

The metabolic process for linear alkyl sulfates is well-established. It begins with the enzymatic hydrolysis of the sulfate ester bond, which separates the molecule into an inorganic sulfate ion and the corresponding fatty alcohol. hibiscuspublisher.comcleaninginstitute.org In the case of this compound, this initial step yields undecanol (B1663989) (undecyl alcohol). This primary degradation step is critical as it eliminates the surfactant properties of the molecule. epa.gov Following this, the undecanol is oxidized first to an aldehyde (undecanal) and then to a carboxylic acid (undecanoic acid). This fatty acid subsequently enters the β-oxidation pathway, where it is progressively broken down to generate carbon dioxide, water, and cellular biomass. cleaninginstitute.orgnih.gov

Microbial Degradation Mechanisms

The breakdown of this compound is mediated by a wide variety of naturally occurring microorganisms. epa.gov Bacteria, in particular, play a pivotal role in this process. Species from the genus Pseudomonas have been identified as highly efficient degraders of similar alkyl sulfates like SDS. hibiscuspublisher.comnih.gov

Enzymatic Hydrolysis: An alkyl sulfatase enzyme attacks the this compound molecule, releasing inorganic sulfate and undecanol.

Oxidation: Alcohol dehydrogenase and aldehyde dehydrogenase enzymes sequentially oxidize undecanol to undecanal (B90771) and then to undecanoic acid. nih.gov

Metabolism: The resulting undecanoic acid is metabolized through the β-oxidation pathway, providing energy and carbon for microbial growth. nih.gov

Factors Influencing Biodegradability in Environmental Matrices

The rate and extent of this compound biodegradation in the environment are not constant but are influenced by a range of physicochemical and biological factors. researchgate.net

FactorInfluence on Biodegradation
Temperature Microbial activity generally increases with temperature up to an optimal point. Warmer conditions tend to accelerate biodegradation rates. sparkoncept.com
Oxygen Availability Aerobic (oxygen-rich) conditions are highly favorable for the complete degradation of surfactants, leading to faster breakdown compared to anaerobic (oxygen-poor) environments. sparkoncept.com
Microbial Community The presence of a diverse and adapted microbial population with the necessary enzymes (like alkyl sulfatases) is essential for efficient degradation. hibiscuspublisher.comsparkoncept.com
Surfactant Concentration While microorganisms require the surfactant as a substrate, excessively high concentrations can be toxic and inhibit microbial activity and growth. frontiersin.org
pH The pH of the soil or water can affect microbial enzyme activity, with most degrading bacteria favoring neutral to slightly alkaline conditions. sparkoncept.com
Nutrient Availability The presence of other essential nutrients, such as nitrogen and phosphorus, can support robust microbial growth and enhance the biodegradation of carbon-rich surfactants. researchgate.net
Chemical Structure The linear alkyl chain of this compound makes it readily biodegradable compared to surfactants with branched structures, which are more resistant to microbial attack. researchgate.net

This compound Interaction with Environmental Particulates

In soil and aquatic environments, this compound does not exist solely in a dissolved state. It actively interacts with suspended particles, sediments, and other solid-phase components.

Adsorption to Soil and Sediment Components

The adsorption of anionic surfactants like this compound to soil and sediment is a key process influencing their transport and bioavailability. mdpi.com When adsorbed, the surfactant is removed from the water phase, which can slow its movement towards groundwater. enviro.wiki The extent of this adsorption depends on the properties of both the surfactant and the soil matrix.

Key soil and sediment components that influence surfactant adsorption include:

Organic Matter: The hydrophobic alkyl chain of this compound can partition into the soil's organic carbon fraction. enviro.wikimdpi.com Generally, a higher organic matter content leads to greater adsorption.

Clay Minerals: Clay particles, which are common in soil and sediment, have charged surfaces that can interact with the polar sulfate head of the surfactant molecule. enviro.wiki The type of clay and its cation exchange capacity are important factors. enviro.wikipjoes.com

Metal Oxides: Amorphous oxides of iron and aluminum in soils can also serve as adsorption sites for surfactants. mdpi.com

This adsorption is a reversible process, meaning the surfactant can also desorb from particles back into the water phase, creating an equilibrium that affects its persistence and potential for degradation. researchgate.net

Interaction with Microplastics

Microplastics are emerging environmental contaminants that can interact with other pollutants, including surfactants. researchgate.net While direct studies on this compound are scarce, the general principles of surfactant-microplastic interactions provide insight. Surfactants can adsorb onto the surface of microplastic particles. This interaction is governed by the physicochemical properties of both the plastic and the surfactant. uni-bayreuth.de

Sulfate radicals can roughen the surface of microplastics, which has been shown to significantly increase the adsorption capacity for other substances. nih.gov The interaction mechanisms can include electrostatic forces and hydrogen bonding. nih.gov Furthermore, microbes can colonize the surface of microplastics, forming a biofilm known as the "Plastisphere". frontiersin.orgaesacademy.org This microbial community on the plastic surface could potentially degrade adsorbed surfactants like this compound. The association of surfactants with microplastics can also alter the transport of the plastic particles themselves, for example by influencing their aggregation with sediment and their subsequent sinking in the water column. frontiersin.orgqmul.ac.uk

Remediation and Removal Strategies for this compound in Environmental Contexts

The release of this compound into the environment, primarily through wastewater streams from industrial and domestic use, necessitates effective remediation and removal strategies. As an anionic surfactant, its behavior in environmental systems and the methods for its removal are influenced by its amphiphilic nature, which consists of a hydrophobic undecyl tail and a hydrophilic sulfate head. Research into its removal encompasses physical, chemical, and biological methods, often focusing on broader categories of alkyl sulfates or anionic surfactants.

Physical Removal Strategies

Physical removal methods are centered on separating the surfactant from the aqueous phase without chemically altering its structure.

Adsorption on Activated Carbon

Adsorption onto activated carbon is a widely used and effective method for removing various organic pollutants, including surfactants, from water and wastewater. samcotech.comresearchgate.netmdpi.com The high surface area and porous structure of activated carbon provide ample sites for the hydrophobic tails of this compound molecules to attach via van der Waals forces. Studies on similar anionic surfactants like sodium dodecyl sulfate (SDS) demonstrate the efficacy of this method. deswater.comscielo.org.mx The effectiveness of adsorption is influenced by the properties of the activated carbon (such as surface area and pore size distribution), the pH of the water, and the temperature. deswater.com

For instance, activated carbon derived from pineapple stubble has shown removal efficiencies of over 98% for SDS. scielo.org.mx The adsorption capacity is also dependent on the alkyl chain length of the surfactant, with longer chains generally showing higher adsorption. deswater.com

Table 1: Adsorption Capacities of Various Activated Carbons for Anionic Surfactants (Data based on studies of similar surfactants like SDS)

Adsorbent MaterialSurfactantMaximum Adsorption Capacity (mg/g)Reference Study
Phosphoric Acid Activated Coconut ShellSodium Dodecyl Sulfate (SDS)111.1 deswater.com
Commercial Activated Carbon (Diahope)Sodium Dodecyl Sulfate (SDS)Not specified, but effective deswater.com
Activated Carbon from Pineapple Stubble (ZnCl2 activated)Sodium Dodecyl Sulfate (SDS)Not specified, >98% removal scielo.org.mx

Membrane Filtration

Membrane filtration technologies such as reverse osmosis (RO) and nanofiltration (NF) are highly effective at removing a broad range of contaminants, including sulfates and surfactants. samcotech.comyasa.ltd These processes use semi-permeable membranes that allow water molecules to pass through while blocking larger ions like sulfate and organic molecules like this compound. Reverse osmosis, in particular, can remove 93-99% of sulfates from drinking water. yasa.ltd While being highly efficient, these methods can be energy-intensive and may require pre-treatment to prevent membrane fouling.

Chemical and Advanced Oxidation Processes (AOPs)

Chemical methods aim to degrade the this compound molecule into simpler, less harmful substances.

Advanced Oxidation Processes (AOPs)

AOPs are a suite of technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize organic pollutants. mdpi.comkirj.ee Sulfate radical-based AOPs (SR-AOPs) are also gaining attention as they can be more effective over a wider pH range. frontiersin.orgmdpi.com These radicals can attack and break down the this compound molecule. Common AOPs applicable to surfactant removal include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with organic compounds.

O₃/H₂O₂ (Peroxone): The combination of ozone with hydrogen peroxide accelerates the formation of hydroxyl radicals. kirj.ee

UV/H₂O₂: Ultraviolet light is used to cleave hydrogen peroxide, generating hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton Processes: These methods use iron salts (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. researchgate.net

These processes can effectively mineralize surfactants, converting them to carbon dioxide, water, and sulfate ions.

Table 2: Overview of Advanced Oxidation Processes for Surfactant Degradation

AOP MethodPrimary OxidantDescriptionReference
OzonationO₃, •OHOzone is bubbled through the water to oxidize contaminants. kirj.ee
UV/H₂O₂•OHUV radiation catalyzes the decomposition of H₂O₂ into hydroxyl radicals. mdpi.com
Fenton Reagent•OHA mixture of hydrogen peroxide and an iron(II) catalyst. researchgate.net
Sulfate Radical-AOPs (e.g., UV/Persulfate)SO₄•⁻Uses activated persulfate to generate sulfate radicals, which are powerful oxidants. frontiersin.orgmdpi.com

Biological and Enhanced Remediation Strategies

Biological treatments leverage microorganisms to break down organic compounds.

Behavior in Conventional Wastewater Treatment

In conventional activated sludge processes, a significant portion of this compound is expected to partition onto the sludge solids due to its hydrophobic properties. nih.gov While alkyl sulfates are generally considered biodegradable, the efficiency of removal in standard wastewater treatment plants can vary. ontosight.airesearchgate.net Some studies on similar surfactants show that a fraction can persist through treatment. For example, research on prion proteins demonstrated that sodium undecyl sulfate used for disaggregation survived simulated mesophilic anaerobic sludge digestion. nih.gov

Surfactant-Enhanced Soil and Water Remediation

A specialized application involves using modified forms of this compound for environmental remediation itself. One notable example is the use of 11-dimethylamino undecyl sulfate, sodium salt (DUSNa), a CO₂-switchable surfactant. researchgate.netmdpi.com This smart material can be used to wash oil-contaminated soils or to clean up oil spills in water. After emulsifying the oil, the introduction of CO₂ protonates the tertiary amine group, rendering the surfactant inactive and insoluble, which breaks the emulsion and allows for the recovery of the oil and the surfactant for reuse. researchgate.netmdpi.com

Bioadsorption and Biodegradation

The combination of physical adsorption and biological degradation can lead to enhanced removal rates. In treatment systems using activated carbon, bacteria can colonize the carbon surface, forming a biofilm. nih.gov These bacteria can then biodegrade the adsorbed this compound molecules. This synergistic process, known as bioadsorption or bioregeneration, not only removes the contaminant but can also extend the lifespan of the activated carbon. Studies on sodium dodecylbenzenesulfonate (SDBS) have shown that this combined process effectively removes the surfactant and its total organic carbon (TOC) content from water. nih.gov

Applications of Undecylsulfate in Advanced Materials Science and Engineering

Role of Undecylsulfate in Nanomaterial Synthesis and Stabilization

Surfactants are critical in the synthesis and stabilization of nanoparticles, controlling their size, morphology, and preventing aggregation. This compound derivatives have been identified as effective agents in these processes. For instance, specific this compound compounds, such as sodium 11-(phenylselanyl)undecyl sulfate (B86663), have been implicated in the synthesis and stabilization of silver nanoparticles, acting as capping agents that prevent agglomeration sci-hub.stuni-saarland.de. Similarly, sodium dodecyl sulfate (SDS), a closely related C12 analogue, is widely employed as a stabilizing agent in the synthesis of various metal nanoparticles, including palladium nanoparticles. In these applications, SDS influences the morphology of the nanoparticles and aids in their stabilization by adsorbing onto their surfaces, thereby preventing re-aggregation nih.gov. The amphiphilic nature of alkyl sulfates, including undecylsulfates, allows them to interact with both the metal precursor and the growing nanoparticle surface, facilitating controlled growth and stable dispersion nih.govredalyc.org.

Table 1: Role of Alkyl Sulfates in Nanomaterial Stabilization

Nanoparticle TypeStabilizing AgentRole/ObservationReference
Palladium NanoparticlesSodium dodecyl sulfate (SDS)Used as a stabilizing agent; influences nanoparticle morphology; aids in stabilization by adsorbing onto surfaces, preventing re-aggregation. nih.gov
Silver NanoparticlesSodium 11-(phenylselanyl)undecyl sulfate (derivative)Implicated in synthesis and stabilization; acts as a capping agent to prevent agglomeration. sci-hub.stuni-saarland.de
General Nanoparticle SynthesisPhytochemicals (e.g., phenols, proteins)Act as reducing and stabilizing agents; involved in nanoparticle reduction, formation, and stabilization. redalyc.org

Interfacial Phenomena in Engineered Systems utilizing this compound

The fundamental characteristic of this compound, like other surfactants, is its ability to accumulate at interfaces and modify interfacial properties. Sodium this compound (SUndS) is noted for its role in aqueous surfactant systems, forming interfacial adsorption layers and exhibiting surface activity uni-regensburg.de. The amphiphilic structure of SUndS, with its hydrophilic sulfate headgroup and hydrophobic undecyl tail, drives its adsorption at air-water interfaces. This adsorption process is governed by factors such as bulk surfactant concentration and ionic strength, leading to a reduction in surface tension and the formation of stable interfacial films uni-regensburg.de. These interfacial phenomena are critical in engineered systems such as emulsions, foams, and wetting processes, where controlled surface tension and interfacial layers dictate stability and performance.

Table 2: Interfacial Properties of Sodium this compound (SUndS)

SurfactantPropertyObservationReference
Sodium this compound (SUndS)Surface ActivityRenders hydrophilic compounds surface-active; accumulates at air-water interfaces. uni-regensburg.de
Interfacial AdsorptionForms interfacial adsorption layers; adsorption behavior is dependent on bulk concentration and ionic strength. uni-regensburg.de
AmphiphilicityPossesses a hydrophilic sulfate headgroup and a hydrophobic undecyl tail, driving interfacial accumulation. uni-regensburg.de

This compound as a Component in Responsive Materials and Foaming Systems

This compound derivatives are integral to the design of advanced materials that respond to external stimuli and to the formulation of stable foaming systems.

CO2-Triggered Switchable Surfactant Systems

CO2-responsive surfactants offer a unique mechanism for controlling material properties by altering their hydrophilicity or surface activity in response to carbon dioxide. Derivatives of this compound, such as 11-dimethylamino-undecyl sulfate sodium (11-DUSNa), are designed with amine headgroups that can be protonated by CO2. This protonation transforms the surfactant into a cationic species, altering its solubility and surface activity, thereby enabling switchable properties researchgate.netmdpi.comresearchgate.netresearchgate.net. This responsiveness is utilized in creating systems that can transition between states, such as forming or breaking emulsions, gels, or foams, upon exposure to CO2 mdpi.comresearchgate.netrsc.org. The mechanism typically involves the reaction of CO2 with amine groups to form ammonium (B1175870) carbonate salts, increasing hydrophilicity and potentially leading to self-assembly into different structures like worm-like micelles mdpi.com.

Foaming Mixture Stabilization and Performance

This compound derivatives, particularly 11-DUSNa, demonstrate significant utility in stabilizing complex foaming systems, often exhibiting enhanced performance when used in synergistic mixtures. 11-DUSNa, when combined with Cocamidopropyl Hydroxyl Sulfobetaine (CHSB), forms a compound foam with improved temperature and salt tolerance compared to single-surfactant systems researchgate.net. These mixed foams maintain stability even at higher temperatures (up to 100°C) and in the presence of significant divalent salt concentrations (e.g., 3.2 mol/L Ca²⁺, Mg²⁺) researchgate.net. Furthermore, these CO2/N2 responsive foams can be rapidly switched from a stable to an unstable state (defoamed) upon CO2 injection, with defoaming occurring within approximately 2200 seconds. The process is reversible, allowing for multiple cycles of foaming and defoaming by alternating CO2 and alkali treatment researchgate.net.

Sodium dodecyl sulfate (SDS) and its modified forms also exhibit strong foaming capabilities. SDS is recognized for its powerful foaming performance, emulsification, and wetting properties, contributing to its widespread use in various industrial and consumer products stppgroup.com. Modifications to SDS have further enhanced its performance, with certain derivatives showing improved foam volume, stability, temperature resistance, salt resistance, and methanol (B129727) resistance compared to the parent SDS molecule academie-sciences.fr. These improvements are often attributed to changes in foam structure, such as thicker foam walls, which enhance mechanical strength and stability academie-sciences.fr.

Table 3: Performance Characteristics of this compound Derivatives in Foaming Systems

SurfactantSystem TypeKey PropertyValue/ObservationReference
11-dimethylamino-undecyl sulfate sodium (11-DUSNa)CO2/N2 Responsive Foam (Synergistic with CHSB)Temperature Resistance20-100°C (improved vs. singular surfactant foam) researchgate.net
Salt Resistance (with 3.2 mol/L Ca²⁺/Mg²⁺)Largest stability observed. researchgate.net
CO2 Defoaming TimeApproximately 2200 seconds. researchgate.net
ReusabilityMultiple foaming/defoaming cycles possible (via NaOH/CO2 triggers). researchgate.net
Sodium dodecyl sulfate (SDS)General Foaming SystemsFoaming PerformanceStrong foaming, emulsification, and wetting properties. stppgroup.com
Modified SDS (e.g., MSDS-1)Foaming SystemsFoam Volume (at 0.5% conc.)425-435 mL (higher than SDS). academie-sciences.fr
Temperature Resistance Improvement (vs. SDS)Improved. academie-sciences.fr
Salt Resistance Improvement (vs. SDS)Improved. academie-sciences.fr
Foam Stability Improvement (vs. SDS)Increased foam stability, thicker foam walls. academie-sciences.fr

List of Compounds Mentioned:

11-dimethylamino-undecyl sulfate sodium (11-DUSNa)

Amidine-based switchable surfactant

Ammonia water (NH3·H2O)

Amine-based surfactants

Carbon black

Cetyltrimethylammonium bromide

Cocamidopropyl Hydroxyl Sulfobetaine (CHSB)

Divalent salts (Ca²⁺, Mg²⁺)

Formaldehyde

Fluorocarbon surfactant (HPA4)

Gold nanoparticles

Hydrocarbon surfactants

Ionic liquids

Liposomes

Metal oxide NPs

N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA)

N-erucamidopropyl-N,N-dimethylamine (UC22AMPM)

N-oleicamidopropyl-N,N-dimethylamine (UC18AMPM)

n-butanol

n-hexane

NaOH

Palladium (II) chloride (PdCl2)

Palladium nanoparticles

Phytochemicals (phenols, flavonoids, alkaloids, terpenoids, proteins, carbohydrates, amino acids)

Polymer composites

Polymer matrix

Polyester

Polymers

Polyvinylpyrrolidone

Quantum dots

Responsive colloids

Responsive materials

Silver nanoparticles

Silica-based NPs

Sodium borohydride (B1222165) (NaBH4)

Sodium dodecyl sulfate (SDS) / Sodium lauryl sulfate (SLS)

Sodium dodecylbenzene (B1670861) sulfonate (SDSB)

Sodium this compound (SUndS)

Sodium 11-(phenylselanyl)undecyl sulfate

Switchable surfactants

this compound (general term)

Worm-like micelles

Analytical and Characterization Techniques for Undecylsulfate

Chromatographic Methods for Undecylsulfate Analysis

Chromatographic techniques are fundamental for separating this compound from complex mixtures and quantifying it. These methods leverage differences in the physical and chemical properties of this compound and other components in a sample.

Ion-Pair Chromatography with Suppressed Conductivity Detection

Ion-pair chromatography (IPC) coupled with suppressed conductivity detection is a highly effective technique for analyzing ionic compounds like this compound chromatographyonline.comjyu.fithermofisher.com. This method involves adding an ion-pairing reagent (typically a quaternary ammonium (B1175870) salt) to the mobile phase. This reagent forms a neutral ion pair with the anionic this compound, allowing it to be retained and separated on a reversed-phase column nih.govelementlabsolutions.com.

Mechanism: The ion-pairing reagent, with its hydrophobic moiety, interacts with the non-polar stationary phase, while its charged head group pairs with the oppositely charged analyte (this compound). This dynamic interaction enables the separation of otherwise poorly retained ionic species.

Detection: Suppressed conductivity detection is crucial as it significantly lowers the background conductivity of the eluent while enhancing the conductivity of the analyte, leading to improved sensitivity and selectivity for ionic compounds thermofisher.comnih.gov. This method has been successfully applied for the simultaneous determination of various sodium alkyl sulfates, including this compound, in environmental water samples chromatographyonline.comjyu.fi.

Methodological Details: Studies have demonstrated the separation of a series of sodium alkyl sulfates, from C10 to C18, using gradient elution with mobile phases containing acetonitrile (B52724) and ammonium hydroxide (B78521) as an ion-pairing reagent, often with sodium carbonate as an additive chromatographyonline.comjyu.fi. The use of specific columns, such as the IonPac NS1 (an ethyl vinyl benzene (B151609) cross-linked polystyrene-divinylbenzene substrate), has been reported for these separations jyu.fielementlabsolutions.com. The method's robustness is underscored by good recoveries (e.g., 92.8% to 100.5%) and low relative standard deviations (RSDs) of less than 4.24% chromatographyonline.com.

High-Performance Liquid Chromatography (HPLC) Applications

Beyond ion-pair chromatography, various other HPLC configurations are employed for this compound analysis. These methods often utilize different stationary phases and detection techniques to suit specific analytical needs.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC, particularly with C18 or C8 stationary phases, is widely used for separating alkyl sulfates nih.govfishersci.comsielc.comresearchgate.net. Mobile phases typically consist of mixtures of water and organic modifiers like acetonitrile or methanol (B129727), often with buffer salts or acids fishersci.comsielc.commdpi.com.

Detection Methods in HPLC:

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector suitable for non-chromophoric compounds like many surfactants, including this compound. It is compatible with gradient elution and provides a sensitive means of detection researchgate.netthermofisher.com.

Charged Aerosol Detection (CAD): CAD offers similar advantages to ELSD but with improved reproducibility and sensitivity researchgate.netthermofisher.comsielc.com.

Mass Spectrometry (MS): HPLC coupled with MS is a powerful tool for both quantification and identification, providing high specificity and sensitivity fishersci.comthermofisher.com.

UV-Visible Spectrophotometry: While this compound itself lacks a strong chromophore, UV detection can be used if the compound is derivatized or in conjunction with other techniques where UV-absorbing components are present researchgate.net.

Column Technologies: Specialized columns, such as the Acclaim Surfactant or Acclaim PolarAdvantage II (PA2) columns, are designed for the complex separation of various surfactant classes, including alkyl sulfates fishersci.comresearchgate.net. These columns offer enhanced hydrolytic stability and selectivity for anionic surfactants, making them ideal for analysis with suppressed conductivity detection fishersci.com.

Methodological Adaptations: Gradient elution is frequently employed to achieve separation across a broad range of alkyl chain lengths, from C10 to C20, for alkyl sulfates nih.govresearchgate.net. Methods have been developed for high-speed analysis, reducing run times significantly while maintaining separation performance shimadzu.com. Furthermore, RP-HPLC with refractive index (RI) detection has been used for trace-level determination of un-sulfated alcohol impurities in sodium lauryl sulfate (B86663), demonstrating the versatility of HPLC in related analyses nih.gov.

Spectroscopic Techniques for this compound Detection and Quantification

Spectroscopic methods provide complementary information for the identification and quantification of this compound, often used in conjunction with chromatographic separations or as standalone techniques for specific applications.

UV-Visible Spectrophotometry Approaches

Direct UV-Visible spectrophotometry is generally not suitable for the quantitative analysis of this compound, as it lacks a significant chromophore in the typical UV-Vis range. However, it can be employed indirectly.

Indirect Detection: UV-Vis spectrophotometry can be utilized if this compound is involved in a reaction that produces a UV-Vis absorbing species. For instance, methods might involve derivatization with reagents that form colored complexes with the sulfate group or the alkyl chain, or by using a UV-absorbing ion-pairing reagent.

Spectrophotometric Determination of Related Compounds: While not directly for this compound, spectrophotometric methods are commonly used for the determination of anionic surfactants in general, often involving colorimetric reactions or complexation with dyes researchgate.net. These methods, however, can suffer from chemical interferences chromatographyonline.com.

Fluorescence Spectroscopy for this compound Sensing

Similar to UV-Visible spectrophotometry, direct fluorescence detection of this compound is not a common practice due to its lack of intrinsic fluorescence.

Fluorescent Probes and Derivatization: Fluorescence spectroscopy can be employed if this compound is derivatized with a fluorescent tag or if it interacts with a fluorescent probe that exhibits a change in its fluorescence properties upon binding. Such approaches can offer high sensitivity and selectivity for detecting specific analytes.

Limited Application: While fluorescence spectroscopy is a powerful tool for many analytes, its application in the direct sensing or quantification of simple alkyl sulfates like this compound is less prevalent compared to chromatographic methods researchgate.net.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Characterization

NMR and IR spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides information about the hydrogen atoms in the undecyl chain and any associated counter-ion. Characteristic signals corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the undecyl chain, as well as any signals from the sulfate group or counter-ion (e.g., sodium), can be observed. The integration of these signals helps confirm the structure and assess purity.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the undecyl chain, with distinct signals for each unique carbon environment. This technique is valuable for confirming the length and structure of the alkyl chain.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can be used for more complex structural assignments, confirming connectivity within the molecule.

Infrared (IR) Spectroscopy:

Functional Group Identification: IR spectroscopy identifies the characteristic vibrational modes of functional groups present in this compound. Key absorption bands include those for S=O stretching (sulfate group), C-O stretching, and various C-H stretching and bending vibrations from the undecyl chain.

Confirmation of Structure: The presence and position of these characteristic absorption bands serve as a fingerprint for the this compound molecule, confirming its identity and purity. For example, strong absorptions in the region of 1200-1100 cm⁻¹ and 950-900 cm⁻¹ are typical for sulfate esters.

Calorimetric and Thermodynamic Measurement Techniques

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique that directly measures the heat released or absorbed during molecular binding events in real-time nih.govtainstruments.commpg.dersc.org. This allows for the complete thermodynamic profiling of an interaction in a single experiment, providing data on binding affinity (association constant, Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) nih.govtainstruments.comresearchgate.net. ITC is widely applied to study various molecular interactions, including those involving surfactants researchgate.netnih.govresearchgate.net.

Table 1: Thermodynamic Contribution of Methylene Groups in Alkyl Sulfates

Surfactant SeriesInteraction PartnerThermodynamic ParameterValue (kJ/mol per CH2 group)Temperature (°C)Reference
Alkyl SulfatesPoly(amino acids)Enthalpy-0.9225 researchgate.net

Note: The value represents the incremental enthalpy contribution per methylene group during the interaction.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time gtiit.edu.cnarjonline.org. This allows for the detection and quantification of thermal transitions, such as melting, crystallization, glass transitions, and denaturation, along with their associated enthalpy changes gtiit.edu.cnarjonline.org.

While specific research detailing the application of DSC directly to this compound for its intrinsic thermal properties is not extensively covered in the provided literature, DSC is a versatile tool for characterizing materials with potential relevance to surfactant behavior. For example, DSC has been used to study the thermal stability and denaturation of proteins in the presence of surfactants like SDS nih.gov, and to analyze the thermal properties of various substances including polymers and oils gtiit.edu.cnarjonline.org. In the context of surfactants, DSC could potentially be used to investigate phase transitions or changes in aggregation states under different thermal conditions, although such specific applications for this compound are not detailed here.

Mass Spectrometry for this compound Identification and Quantification

Mass Spectrometry (MS), often coupled with chromatographic separation techniques, is a powerful methodology for identifying and quantifying chemical compounds, even in complex matrices researchgate.netchromatographyonline.comnih.govallumiqs.com. It provides highly specific detection based on mass-to-charge ratio.

For this compound, chromatographic methods coupled with sensitive detection are commonly employed for its quantification, particularly in environmental samples. Ion-pair chromatography, combined with suppressed conductivity detection, has been established as an effective method for the simultaneous detection and quantification of a range of sodium alkyl sulfates, including sodium this compound (C11), in environmental water researchgate.netchromatographyonline.com. This technique separates the different alkyl chain lengths based on their chromatographic behavior, allowing for their individual quantification. While mass spectrometry can also be used for identification and quantification, surfactants like SDS can sometimes interfere with MS analysis by suppressing ionization, necessitating careful sample preparation strategies nih.govallumiqs.com.

Table 2: Chromatographic Analysis of Alkyl Sulfates

Analytical TechniqueDetection MethodTarget AnalytesApplicationReference
Ion-pair ChromatographySuppressed ConductivitySodium decylsulfate (C10), sodium this compound (C11), sodium dodecylsulfate (C12), and others (C13, C14, C16, C18)Simultaneous detection and quantification researchgate.netchromatographyonline.com

Compound Name Table

this compound

Sodium this compound

Sodium dodecyl sulfate (SDS)

Sodium decylsulphate

Sodium tridecylsulphate

Sodium tetradecylsulphate

Sodium cetylsulphate

Sodium octadecylsulphate

Computational and Theoretical Investigations of Undecylsulfate Systems

Molecular Dynamics Simulations of Undecylsulfate Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the structure, dynamics, and thermodynamics of this compound in various environments.

The behavior of surfactants at solid-liquid interfaces is crucial for a wide range of applications, from detergency to nanomaterial processing. MD simulations have been employed to study the self-assembly of surfactants, such as the closely related sodium dodecyl sulfate (B86663) (SDS), on different mineral surfaces. nih.gov These simulations can model the arrangement of surfactant molecules on hydrophilic and hydrophobic surfaces, revealing the formation of various structures like films and lamellar stacks. nih.gov

For instance, studies on SDS have shown that the nature of the solid substrate, whether it is hydrophilic like mica or hydrophobic like graphite, significantly influences the self-assembled structures formed after solvent evaporation. nih.gov While direct MD simulation studies specifically on this compound at interfaces are less common in the literature, the principles observed for similar surfactants like SDS provide a strong basis for understanding how this compound would behave. These simulations can elucidate the role of local conditions in dictating the final assembled structures. nih.gov The insights from such simulations are critical for controlling the deposition and structure of surfactant layers on solid substrates. wm.eduaalto.fi

Key parameters that can be investigated using MD simulations at solid-liquid interfaces include:

Adsorption kinetics and thermodynamics: Understanding how quickly and strongly this compound molecules bind to a surface.

Aggregate morphology: Predicting the shape and size of surfactant aggregates on the surface.

Influence of surface properties: Determining how surface charge, hydrophobicity, and roughness affect surfactant assembly. frontiersin.org

Solvent effects: Investigating the role of water molecules in mediating the interaction between the surfactant and the solid surface. arxiv.orgchemrxiv.org

MD simulations are extensively used to study the structure and dynamics of micelles formed by surfactants in solution. academicjournals.org These simulations can provide detailed information about the size, shape, and internal structure of this compound micelles, which is often difficult to obtain through experimental methods alone.

Simulations of similar surfactants like sodium dodecyl sulfate (SDS) have provided valuable insights into micellar properties. academicjournals.orgresearchgate.net These studies often start from a pre-assembled micelle or a random distribution of surfactant molecules and observe their evolution over time. princeton.edu Key findings from such simulations include the distribution of hydrophobic tails within the micelle core and the arrangement of polar head groups at the micelle-water interface. researchgate.net The dynamics of individual surfactant molecules, such as their entry and exit rates from the micelle, can also be monitored. princeton.edu

Data from simulations of SDS micelles, which can be considered analogous to this compound, reveal important structural characteristics:

PropertyTypical Simulated Value (for SDS)Reference
Aggregation Number (N_agg)~50–73 ua.pt
Radius of Gyration (Rg)Varies with aggregation number researchgate.net
Micelle ShapePredominantly spherical or ellipsoidal researchgate.net
Water PenetrationLimited to the head group region academicjournals.org

This table presents typical values for Sodium Dodecyl Sulfate (SDS) as an analogue for this compound, based on available simulation data.

Modeling the entire process of self-assembly from a random solution of surfactant monomers into organized structures like micelles is a computationally intensive task due to the long timescales involved. researchgate.net However, advancements in computational power and simulation techniques have made it possible to study the initial stages of micellization. princeton.edu These simulations can track the formation of small aggregates that eventually grow into mature micelles. princeton.edu

By observing the self-assembly process in silico, researchers can gain a deeper understanding of the driving forces behind micelle formation, such as the hydrophobic effect and electrostatic interactions. The kinetics of aggregation, including how factors like surfactant concentration and temperature influence the rate of micelle formation, can also be investigated. princeton.edu For example, simulations have shown that the initial aggregation of SDS molecules can occur very rapidly, within nanoseconds. princeton.edu

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. rsc.orgrsdjournal.org These methods can be used to calculate various properties of the this compound molecule, such as its geometry, charge distribution, and reactivity.

By performing quantum chemical calculations, one can:

Determine the optimal geometry of the this compound anion and its interaction with counterions.

Calculate the partial charges on each atom, which is crucial for developing accurate force fields for classical MD simulations.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic properties and potential for chemical reactions. physchemres.org

Investigate the nature of the bond between the undecyl chain and the sulfate head group.

While computationally expensive, quantum chemical calculations offer a fundamental understanding of the electronic properties that ultimately govern the behavior of this compound at the molecular level. qulacs.orgarxiv.org

Coarse-Grained Modeling of this compound Aggregation

To overcome the time and length scale limitations of all-atom MD simulations, coarse-grained (CG) models are often employed. frontiersin.org In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost. ua.pt This allows for the simulation of larger systems over longer timescales, making it possible to study complex processes like the formation of large aggregates and the phase behavior of surfactant solutions. ua.ptfrontiersin.org

Thermodynamic Modeling of this compound Systems

Thermodynamic models provide a framework for understanding and predicting the phase behavior and aggregation properties of surfactant solutions. lookchem.com These models often treat micelle formation as a phase separation process, allowing for the calculation of key thermodynamic parameters. researchgate.net

The binding of counterions to the surface of micelles can be analyzed using theoretical models like the Wyman binding potential to determine the Gibbs free energy of interaction. researchgate.net Thermodynamic models can also be used to calculate the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with micellization. researchgate.net Experimental data, such as the critical micelle concentration (CMC) at different temperatures, can be used to parameterize these models. researchgate.net

For alkyl sulfates, the enthalpy of micellization is known to be strongly dependent on temperature, often changing from endothermic to exothermic as the temperature increases. researchgate.net The process of micellization is generally driven by an increase in entropy, and the Gibbs free energy of micellization is always negative, indicating a spontaneous process. researchgate.net While specific thermodynamic modeling of this compound is not extensively detailed in the provided search results, the principles derived from studies of similar surfactants are directly applicable. nih.gov

Computational Exploration of Intermolecular Interactions

Computational and theoretical investigations provide powerful tools to understand the complex intermolecular interactions that govern the behavior of this compound systems at a molecular level. These studies, often employing molecular dynamics (MD) simulations and quantum chemical calculations, offer insights into the fundamental forces driving processes like micellization, aggregation, and interactions with other molecules. While comprehensive computational studies focused exclusively on this compound are less common compared to its longer-chain homolog, sodium dodecyl sulfate (SDS), several investigations have included this compound within broader studies of sodium alkyl sulfates, yielding valuable data on its interaction energetics and aggregation properties.

Research Findings from Theoretical and Simulation Studies

Theoretical models and simulations have been instrumental in characterizing the interactions of this compound with biological macromolecules. For instance, the binding of sodium n-undecyl sulfate to proteins like insulin (B600854) has been investigated using theoretical models to determine the thermodynamics of these interactions. One such study utilized the Wyman binding potential model to calculate the Gibbs free energies of interaction from binding data obtained through equilibrium dialysis. researchgate.net This approach allows for a quantitative understanding of the spontaneity and strength of the this compound-protein binding process.

Further thermodynamic insights have been gained from studies on the interaction between a series of sodium alkyl sulfates, including this compound, and charged poly(amino acids). Isothermal titration calorimetry (ITC) experiments, coupled with theoretical analysis, have quantified the enthalpic contributions to these interactions. It has been observed that surfactants with longer hydrophobic tails exhibit a more negative contribution to the interaction enthalpy, indicating stronger binding. nih.gov This trend underscores the importance of the hydrophobic effect in these intermolecular interactions.

The aggregation behavior of this compound in aqueous solutions has also been a subject of theoretical and computational interest. The formation of micelles is a hallmark of surfactant behavior, driven by the hydrophobic effect which seeks to minimize the contact between the hydrocarbon tails and water. Computational studies on homologous series of sodium alkyl sulfates have provided data on key micellar properties such as the aggregation number (NAg), which is the average number of surfactant molecules in a micelle. These studies have confirmed that micellar growth for sodium alkyl sulfates, including the undecyl derivative, can be described by power-law relationships that depend on the total concentration of the counterion in the aqueous phase. csun.edu

In the context of industrial applications, the influence of the alkyl chain length of sulfate-based surfactants, including this compound (C11), on the formation of gas hydrates has been investigated. researchgate.net These studies, while not focused on micellization, provide computational insights into the role of this compound at interfaces, suggesting that surfactants with specific chain lengths are more effective at promoting and accelerating hydrate (B1144303) growth. researchgate.net For systems involving CO2 and CH4, this compound was found to be efficient in promoting hydrate formation under certain conditions. researchgate.net

Data from Computational and Theoretical Studies

The following tables present data extracted from studies involving the theoretical and computational analysis of this compound and related compounds.

Table 1: Enthalpies of Interaction for Sodium Alkyl Sulfates with Poly(L-arginine)

This table showcases the contribution of the alkyl chain length to the enthalpy of interaction, as determined by isothermal titration calorimetry and theoretical analysis.

SurfactantNumber of Carbons in Alkyl ChainInteraction Enthalpy (ΔH) with Poly(Arg⁺) (kJ mol⁻¹)
Sodium Octyl Sulfate8-12.5
Sodium Decyl Sulfate10-17.5
Sodium Undecyl Sulfate 11 -20.0
Sodium Dodecyl Sulfate12-22.5
Data sourced from a study on the thermodynamics of interactions between charged surfactants and ionic poly(amino acids). The increasingly negative enthalpy values indicate stronger interaction with increasing hydrophobicity of the surfactant tail. nih.gov

Table 2: Aggregation Numbers of Sodium Alkyl Sulfate Micelles

This table provides experimentally determined aggregation numbers, which are often used to validate and parameterize computational models of micellization.

SurfactantNumber of Carbons in Alkyl ChainAggregation Number (NAg)
Sodium Octyl Sulfate830
Sodium Nonyl Sulfate938
Sodium Decyl Sulfate1047
Sodium Undecyl Sulfate 11 55
Sodium Dodecyl Sulfate1264
Data compiled from studies on micellar growth in sodium alkyl sulfate solutions. csun.edu The aggregation number generally increases with the length of the hydrophobic alkyl chain.

These computational and theoretical findings, though not exclusively focused on this compound, provide a solid foundation for understanding its behavior in various systems. They highlight the critical role of hydrophobic and electrostatic interactions in dictating its aggregation properties and its interactions with other molecules.

Emerging Research Directions and Future Perspectives on Undecylsulfate

Undecylsulfate in Sustainable Chemical Processes

The chemical industry is increasingly driven by the principles of green chemistry and sustainability, seeking to minimize environmental impact, reduce waste, and utilize renewable resources rsc.orgmdpi.comnih.govroyalsocietypublishing.org. Alkyl sulfates, as a class, are subject to scrutiny regarding their environmental fate, including biodegradability and potential aquatic toxicity at high concentrations ontosight.aikao.com. Future research involving this compound could significantly contribute to sustainable chemical processes by:

Optimizing Synthesis Routes: Investigating greener synthetic pathways for this compound, potentially employing biocatalysis or milder reaction conditions to reduce energy consumption and hazardous by-product generation. This aligns with the broader trend in developing bio-based surfactants from renewable feedstocks nih.govresearchgate.net.

Enhancing Biodegradability and Reducing Environmental Footprint: Research could focus on modifying the this compound structure or its formulation to improve its biodegradability profile, thereby minimizing its persistence in the environment. Studies on alkoxylated derivatives of choline (B1196258), for instance, have shown promise in enhancing the solubility and performance of long-chain alkyl sulfates while maintaining favorable environmental characteristics rsc.org.

Circular Economy Integration: Exploring the potential for recycling or upcycling this compound or its precursors within closed-loop systems, contributing to a more circular economy model for chemical production.

Advanced Functional Materials Incorporating this compound

Surfactants are fundamental building blocks in the creation of advanced materials due to their ability to self-assemble, stabilize interfaces, and act as templates. This compound's amphiphilic properties position it for potential roles in several cutting-edge material science applications:

Templating for Nanomaterials: Like other surfactants, this compound could be investigated as a soft template for the synthesis of mesoporous materials, nanoparticles, or thin films. Its specific chain length and head group could influence the morphology, pore size, and surface properties of the resulting materials.

Electrocatalysis and Energy Applications: Research into anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), has demonstrated their utility in tuning interfacial microenvironments for enhanced electrochemical reactions, including CO2 reduction acs.orgacs.org. Future work could explore this compound's performance as an electrolyte additive or component in electrode materials for energy conversion and storage systems, potentially influencing reaction kinetics and selectivity.

Self-Assembled Structures and Soft Matter: Further investigation into the self-assembly behavior of this compound, including the formation of micelles, vesicles, and liquid crystalline phases, could lead to the development of novel soft materials with tailored properties for applications such as controlled release systems or advanced coatings.

Development of Novel this compound-Based Analytical Probes

The precise detection and quantification of chemical species are critical across various scientific disciplines. Surfactants, including SDS, have been instrumental in developing sophisticated analytical techniques and probes capes.gov.brnih.govrsc.org. Future research directions for this compound in this domain include:

Fluorescent and Electrochemical Sensors: Developing specific fluorescent or electrochemical probes that leverage this compound's interaction with target analytes. This could involve creating systems where this compound's presence or binding event alters a measurable signal, enabling sensitive detection. For instance, studies have utilized gold nanoclusters and polymers to create fluorescent sensors for SDS nih.gov.

Chromatographic and Spectroscopic Applications: Investigating this compound's behavior in various chromatographic techniques (e.g., HPLC, CE) for the separation and analysis of complex mixtures. Its interaction with analytes or stationary phases could be exploited to improve resolution or selectivity capes.gov.br. Furthermore, its use in structural analysis, such as in protein-surfactant complexes studied via scattering techniques, highlights its role in probing molecular interactions nih.gov.

Biomarker Detection: Exploring the potential of this compound-based systems for detecting specific biomarkers in biological fluids or environmental samples, capitalizing on its amphiphilic interactions and potential for functionalization.

Interdisciplinary Research Integrating this compound Chemistry

The inherent versatility of this compound as a surfactant facilitates its integration into a wide range of interdisciplinary research fields, bridging chemistry with biology, medicine, and materials science.

Advanced Drug Delivery Systems: this compound's emulsifying and solubilizing properties make it a candidate for developing novel drug delivery vehicles, such as nanoemulsions or liposomes. Research could focus on optimizing its use in formulations to enhance drug solubility, stability, and targeted delivery, potentially for poorly water-soluble drugs ontosight.aiontosight.aiwikipedia.org.

Biomolecular Interactions and Proteomics: Its established use in protein denaturation and extraction in biochemistry and molecular biology ontosight.ainih.govresearchgate.net suggests further exploration into its interactions with other biomolecules, such as nucleic acids or lipids. This could lead to new tools for studying cellular processes or developing diagnostic assays.

Environmental Remediation and Sensing: Investigating this compound's role in environmental applications, such as its use in bioremediation strategies for pollutant removal or in developing sensors for environmental monitoring. Its interaction with pollutants and its potential as a growth substrate for certain microorganisms could be further explored ontosight.ainih.gov.

By pursuing these emerging research directions, this compound can transition from its established industrial applications to becoming a key component in sustainable chemical processes, advanced functional materials, and sophisticated analytical and interdisciplinary scientific endeavors.

Compound List

this compound

Sodium undecyl sulfate

Sodium dodecyl sulfate (SDS)

Sodium laureth sulfate (SLES)

Ammonium (B1175870) laureth sulfate (ALES)

Dodecylphosphonic acid (DDPA)

Sodium 2-ethylhexyl sulfate

Sodium decyl sulfate

Ammonium lauryl sulfate

Sodium lauryl ether sulfate (SLES)

Sodium alkyl sulfates (SAS)

Alkyl ethoxysulfates (AES)

Linear alkylbenzene sulfonates (LAS)

Poly(diallyldimethylammonium)chloride (PDDA)

Glutathione

Gold nanoclusters

Choline

Ethoxylated choline derivatives

Pentylpyridinium tribromide

1-undecanol (B7770649)

Sulfur trioxide

Chlorosulfonic acid

Sodium hydroxide (B78521)

Methyl ether acrylate (B77674)

Polyethylene glycol (PEG)

β-myrcene

Tetrahydrofurfuryl methacrylate (B99206)

Iso-bornyl methacrylate

Tert-butyl methacrylate

Cashew Nut Shell Liquid (CNSL)

Cardanol

Anacardic acid

Cardol

Sodium 2-methyl-undecyl sulfate

Sodium cycloundecylmethyl sulfate

Sodium 2-pentylheptyl sulfate

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Undecylsulfate in laboratory settings?

  • Answer : this compound synthesis typically involves sulfonation of undecanol followed by neutralization with a base (e.g., sodium hydroxide). Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure experimental protocols align with reproducibility standards by documenting reaction conditions (temperature, pH, solvent ratios) and cross-referencing with established sulfate surfactant syntheses .

Q. How should researchers design experiments to evaluate the purity and stability of this compound under varying conditions?

  • Answer : Use accelerated stability testing (e.g., exposure to heat, light, or humidity) combined with analytical techniques like thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR). Include control batches and validate results against reference standards. Purity thresholds should be predefined (e.g., ≥95% by HPLC), and deviations must be statistically analyzed to distinguish experimental error from intrinsic instability .

Q. What are the best practices for integrating this compound into experimental models (e.g., micelle formation studies)?

  • Answer : Determine critical micelle concentration (CMC) using surface tension measurements or fluorescence spectroscopy. Control variables such as ionic strength and temperature, as these influence micellar behavior. Document raw data comprehensively (e.g., tables of CMC values under different conditions) and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s physicochemical data reported across studies?

  • Answer : Conduct meta-analyses to identify methodological inconsistencies (e.g., variations in pH, instrumentation). Replicate conflicting experiments under standardized conditions and apply error-propagation analysis to quantify uncertainty. Prioritize studies with transparent methodologies and peer-reviewed validation .

Q. What advanced techniques are suitable for probing this compound’s interaction mechanisms with biomembranes or proteins?

  • Answer : Employ molecular dynamics simulations to model surfactant-lipid interactions, complemented by experimental techniques like circular dichroism (CD) for protein conformational changes. Validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities. Address limitations by comparing results with structurally analogous surfactants (e.g., SDS) .

Q. How should interdisciplinary studies (e.g., environmental toxicology of this compound) be structured to ensure methodological rigor?

  • Answer : Define clear hypotheses (e.g., "this compound impacts aquatic microbial communities at ≥0.1 mM"). Use tiered testing: in vitro assays (e.g., bacterial viability) followed by microcosm experiments. Incorporate controls for confounding factors (e.g., pH, organic matter). Cite foundational ecotoxicology frameworks and align data reporting with FAIR principles .

Q. What strategies address ethical and technical challenges in sharing this compound-related data containing sensitive information (e.g., human cell line responses)?

  • Answer : Implement de-identification protocols for datasets linked to biological samples. Use secure repositories (e.g., Zenodo) with restricted access tiers. Reference institutional review board (IRB) guidelines and GDPR compliance for data anonymization. Provide detailed metadata to enable replication without compromising privacy .

Methodological Notes

  • Data Contradiction Analysis : Apply root-cause analysis frameworks (e.g., Ishikawa diagrams) to trace discrepancies to source variables (e.g., instrument calibration, sample prep) .
  • Literature Reviews : Use systematic review tools (e.g., PRISMA guidelines) to map this compound studies, emphasizing peer-reviewed journals and excluding non-indexed sources like .
  • Ethical Compliance : Document IRB approvals and informed consent protocols for studies involving human-derived materials .

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